An In-Depth Technical Guide to N-Succinimidyl 3-(Trimethylstannyl)benzoate: Properties, Synthesis, and Applications in Bioconjugation and Radiochemistry
An In-Depth Technical Guide to N-Succinimidyl 3-(Trimethylstannyl)benzoate: Properties, Synthesis, and Applications in Bioconjugation and Radiochemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinimidyl 3-(trimethylstannyl)benzoate is a heterobifunctional crosslinking agent of significant interest in the fields of bioconjugation and radiopharmaceutical development.[1][2] Its unique structure incorporates two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and an aromatic trimethylstannyl group. The NHS ester provides a highly efficient means of coupling the molecule to primary amines on biomolecules, such as the lysine residues of antibodies, to form stable amide bonds.[3][4] Concurrently, the trimethylstannyl group serves as a versatile precursor for radiohalogenation, allowing for the facile introduction of radioisotopes like iodine (¹²⁵I, ¹³¹I) or astatine (²¹¹At) via electrophilic substitution.[5][6]
This dual functionality makes N-Succinimidyl 3-(trimethylstannyl)benzoate an invaluable tool for the indirect radiolabeling of sensitive biological macromolecules. By separating the conjugation step from the radiolabeling step, the biomolecule is shielded from potentially harsh oxidizing conditions, preserving its structural integrity and biological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this reagent, with a focus on the underlying chemical principles and field-proven protocols.
Part 1: Core Chemical Properties and Structure
The utility of N-Succinimidyl 3-(trimethylstannyl)benzoate stems directly from its molecular architecture. Understanding its physicochemical properties is paramount for its successful application.
| Property | Value | Source(s) |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-trimethylstannylbenzoate | [7][8] |
| Common Synonyms | m-MeATE, N-Succinimidyl 3-(trimethylstannyl)benzoate | [6][7] |
| CAS Number | 122856-01-3 | [7][9][10] |
| Molecular Formula | C₁₄H₁₇NO₄Sn | [7][9][10] |
| Molecular Weight | 382.00 g/mol | [7][9] |
| Appearance | White to Off-White Solid | [2] |
| Melting Point | 72-76°C | [2] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate | [2] |
| Storage Conditions | Hygroscopic, store at -20°C under an inert atmosphere | [2] |
Structural Analysis and Functional Causality
-
N-Hydroxysuccinimide (NHS) Ester: This functional group is the cornerstone of the molecule's bioconjugation capability. An NHS ester is an "activated" ester, meaning the N-hydroxysuccinimide moiety is an excellent leaving group.[11] This is because the resulting N-hydroxysuccinimide anion is stabilized by resonance across its two carbonyl groups, which significantly lowers the activation energy for nucleophilic attack by an amine.[11] This high reactivity enables efficient amide bond formation under mild, physiologically relevant pH conditions (typically pH 7.2-8.5).[12]
-
Trimethylstannyl Group: This organotin moiety is the reactive site for radiohalogenation. The carbon-tin bond on the aromatic ring is susceptible to electrophilic cleavage.[13] In a process known as radioiododestannylation, an electrophilic radioiodine species (generated from an iodide salt using an oxidizing agent) readily displaces the trimethylstannyl group to form a stable carbon-iodine bond.[6][14] This reaction is highly efficient and proceeds rapidly under mild conditions, making it ideal for incorporating radiohalogens into a pre-conjugated molecule.
Part 2: Synthesis and Characterization
The synthesis of N-Succinimidyl 3-(trimethylstannyl)benzoate is typically a two-stage process involving the preparation of the organotin-functionalized benzoic acid followed by its activation to the corresponding NHS ester.
Caption: General synthetic workflow for N-Succinimidyl 3-trimethylstannyl-benzoate.
Experimental Protocol: Synthesis
Part A: Synthesis of 3-(Trimethylstannyl)benzoic Acid (Precursor)
This protocol is a representative example based on Stille coupling principles.[15][16]
-
Setup: To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add 3-Iodobenzoic acid (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and anhydrous toluene.
-
Reagent Addition: Add hexamethylditin ((Me₃Sn)₂) (1.1 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part B: Synthesis of N-Succinimidyl 3-(Trimethylstannyl)benzoate
This protocol employs a standard carbodiimide-mediated coupling method.[3][17]
-
Dissolution: Dissolve 3-(trimethylstannyl)benzoic acid (1.0 eq)[18][19] and N-hydroxysuccinimide (1.1 eq) in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran) in a dry flask.
-
Cooling: Cool the solution to 0°C in an ice bath. This is critical to minimize side reactions and potential racemization if chiral centers were present.
-
Coupling Agent Addition: Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same solvent dropwise to the cooled mixture. The DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU), the byproduct of the reaction, will form.
-
Purification: Filter off the DCU precipitate. Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by recrystallization or column chromatography.
Analytical Characterization
-
¹H NMR: The proton NMR spectrum provides definitive structural confirmation. Expected signals include singlets for the nine protons of the trimethylstannyl group, aromatic protons on the benzoate ring, and a singlet for the four equivalent protons of the succinimide ring.[20]
-
¹³C NMR & ¹¹⁹Sn NMR: These techniques can further confirm the carbon skeleton and the presence of the tin atom, respectively.
-
Mass Spectrometry (MS): ESI-MS will show the molecular ion peak corresponding to the calculated mass, confirming the compound's identity and purity.[21][22]
-
Infrared (IR) Spectroscopy: Key stretches include the characteristic NHS ester carbonyl peaks and aromatic C-H bands.[21]
Part 3: Application in Indirect Antibody Labeling
The premier application of this reagent is the indirect radiolabeling of antibodies, a process that preserves antibody immunoreactivity by avoiding direct exposure to harsh labeling conditions.[17][21]
Caption: Two-step workflow for indirect antibody radiolabeling.
Experimental Protocol: Indirect Labeling
Step 1: Antibody Conjugation
-
Antibody Preparation: Prepare the antibody in a suitable conjugation buffer, such as phosphate-buffered saline (PBS) or borate buffer, at a pH of 7.4-8.5. The slightly basic pH is a crucial compromise: it deprotonates a sufficient fraction of the lysine ε-amino groups to make them nucleophilic while minimizing the competing hydrolysis of the NHS ester.[12]
-
Reagent Preparation: Prepare a fresh stock solution of N-Succinimidyl 3-(trimethylstannyl)benzoate in an anhydrous, water-miscible organic solvent like DMSO or DMF.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the reagent solution to the antibody solution. The optimal ratio must be determined empirically for each antibody to balance labeling efficiency with the preservation of immunoreactivity. Incubate the reaction for 1-2 hours at room temperature or 4°C.
-
Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (e.g., using a Sephadex G-25 column), dialysis, or tangential flow filtration. The purified stannylated antibody conjugate is now ready for radiolabeling or storage.
Step 2: Radioiododestannylation
-
Reaction Setup: To the purified stannylated antibody conjugate in a suitable buffer, add the radioisotope (e.g., Na¹²⁵I).
-
Oxidation: Initiate the reaction by adding a mild oxidizing agent. Common choices include Chloramine-T or N-iodosuccinimide (NIS).[1][6] The amount of oxidant should be carefully controlled to be just sufficient for the labeling reaction to avoid oxidative damage to the antibody.
-
Reaction Time: Allow the reaction to proceed for 5-15 minutes at room temperature.
-
Quenching: Stop the reaction by adding a quenching agent, such as sodium metabisulfite, which reduces any remaining oxidant.
-
Final Purification & QC: Purify the final radiolabeled antibody from free radioiodine and other small molecules using size-exclusion chromatography. The radiochemical purity and specific activity should be determined using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).[6]
Part 4: Stability and Storage
The integrity of both the reagent and its antibody conjugate is critical for reproducible results.
-
Reagent Storage: N-Succinimidyl 3-(trimethylstannyl)benzoate is hygroscopic and susceptible to hydrolysis.[2] It must be stored desiccated at -20°C under an inert atmosphere. Allow the vial to warm to room temperature before opening to prevent condensation.
-
Conjugate Stability: The stability of the stannylated antibody conjugate is pH-dependent.[1][5]
-
High Stability: At a neutral or slightly basic pH (≥ 7.0), the C-Sn bond is stable. Conjugates can be stored in PBS at pH 7.4 for over 3 months at 4°C or frozen at -20°C without compromising the subsequent radiolabeling yield.[1][5]
-
Low Stability: At acidic pH (≤ 5.5), the conjugate is less stable due to protodestannylation, where a proton from the buffer replaces the trimethylstannyl group, rendering the conjugate incapable of being radiolabeled.[1]
-
Conclusion
N-Succinimidyl 3-(trimethylstannyl)benzoate is a sophisticated and highly effective bifunctional reagent that bridges the gap between protein chemistry and radiochemistry. Its design allows for the robust formation of antibody conjugates that serve as stable, high-quality precursors for radiohalogenation. By enabling a mild, indirect labeling strategy, it provides researchers and drug developers with a reliable method to produce radiolabeled antibodies for diagnostic imaging and radioimmunotherapy, while crucially preserving the biological function of the parent molecule. The protocols and principles outlined in this guide offer a framework for the successful application of this versatile chemical tool.
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